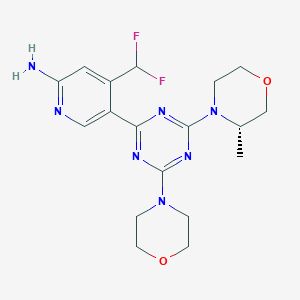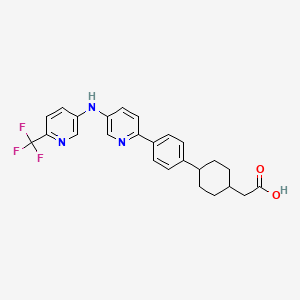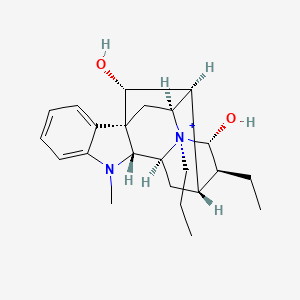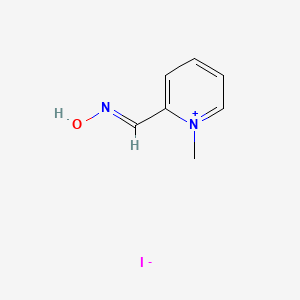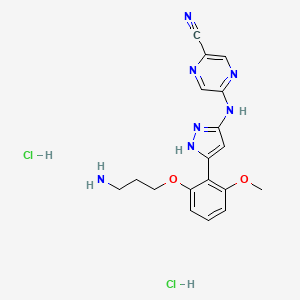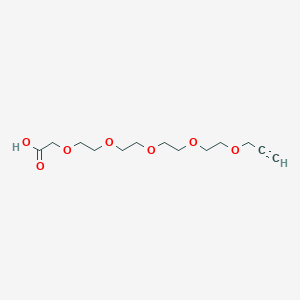
Propargyl-PEG4-CH2COOH
Übersicht
Beschreibung
Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Propargyl-PEG4-CH2COOH can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It can also be used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
Propargyl-PEG4-CH2COOH is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-CH2COOH is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis
Propargyl-PEG4-CH2COOH is a liquid with a color ranging from colorless to light yellow . Its molecular weight is 290.31, and its molecular formula is C13H22O7 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry and Drug Development
- Application : Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This allows for the selective removal of certain proteins, which can be useful in treating diseases where the protein is overexpressed or mutated .
- Methods of Application : The compound is used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry, which is a modular, efficient type of chemical synthesis .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in the synthesis of PROTACs allows for the creation of drugs that can selectively degrade target proteins . This has potential applications in the treatment of various diseases, including cancer .
-
Scientific Field: Organic Chemistry
- Application : Propargyl-PEG4-CH2COOH can be used as a synthetic intermediate or building block in the synthesis of more complex organic compounds .
- Methods of Application : The propargyl group in Propargyl-PEG4-CH2COOH is a versatile moiety that can be introduced into small-molecule building blocks, opening up new synthetic pathways .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH as a synthetic intermediate or building block can lead to the synthesis of more elaborate/complex structures .
-
Scientific Field: Polymer Chemistry
- Application : Propargyl-PEG4-CH2COOH can be used in the synthesis of propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives .
- Methods of Application : The compound can be used to introduce propargyl groups into PEG derivatives, which can then be further modified through click chemistry .
- Results or Outcomes : The synthesis of propargyl-ended heterobifunctional PEG derivatives can lead to the creation of a wide range of functionalized polymers with potential applications in various fields .
-
Scientific Field: Material Science
- Application : Propargyl-PEG4-CH2COOH can be used in the creation of advanced materials, such as hydrogels, with tunable properties .
- Methods of Application : The compound can be incorporated into the backbone of a polymer, allowing for post-polymerization modifications through click chemistry .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in material science can lead to the creation of materials with unique properties, such as tunable mechanical strength, degradability, or responsiveness to stimuli .
-
Scientific Field: Bioconjugation
- Application : Propargyl-PEG4-CH2COOH can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application : The compound can be used to introduce a propargyl group into a biomolecule, which can then be further modified through click chemistry . This allows for the attachment of various functional groups or probes to the biomolecule .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in bioconjugation can lead to the creation of bioconjugates with a wide range of potential applications, including in diagnostics, therapeutics, and biological research .
-
Scientific Field: Nanotechnology
- Application : Propargyl-PEG4-CH2COOH can be used in the functionalization of nanoparticles .
- Methods of Application : The compound can be used to introduce a propargyl group onto the surface of nanoparticles, which can then be further modified through click chemistry . This allows for the attachment of various functional groups or probes to the nanoparticles .
- Results or Outcomes : The use of Propargyl-PEG4-CH2COOH in nanoparticle functionalization can lead to the creation of nanoparticles with a wide range of potential applications, including in drug delivery, imaging, and biosensing .
Safety And Hazards
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




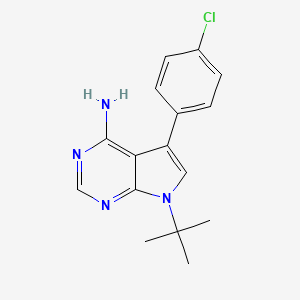

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)
